molecular formula C9H17N3O B13288799 (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine

(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B13288799
M. Wt: 183.25 g/mol
InChI Key: IYMIANNNCCNWGC-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazol-5-ylmethanol with 2-ethoxyethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated systems and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological processes and interactions involving pyrazole derivatives.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as its role as an enzyme inhibitor or receptor agonist.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-5-ylamine: A related compound with similar structural features but different functional groups.

    2-Methylpyrazol-3-amine: Another pyrazole derivative with distinct chemical properties.

Uniqueness

(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both the ethoxyethyl and pyrazole moieties, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-ethoxy-N-[(2-methylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N3O/c1-3-13-7-6-10-8-9-4-5-11-12(9)2/h4-5,10H,3,6-8H2,1-2H3

InChI Key

IYMIANNNCCNWGC-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=NN1C

Origin of Product

United States

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